molecular formula C9H11ClO3 B12088228 (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol CAS No. 6641-05-0

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol

Cat. No.: B12088228
CAS No.: 6641-05-0
M. Wt: 202.63 g/mol
InChI Key: QZNGVUKULMAKJL-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol is a chemical compound with the molecular formula C9H11ClO3 It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and two hydroxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol typically involves the chlorination of 2-methoxybenzene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2-methoxybenzene with chlorine gas in the presence of a catalyst to form 5-chloro-2-methoxybenzene. This intermediate is then subjected to a formylation reaction using formaldehyde and a base to introduce the hydroxymethyl groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol is unique due to the presence of both a chlorine atom and methoxy group on the benzene ring, along with two hydroxymethyl groups.

Properties

CAS No.

6641-05-0

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

[5-chloro-3-(hydroxymethyl)-2-methoxyphenyl]methanol

InChI

InChI=1S/C9H11ClO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3

InChI Key

QZNGVUKULMAKJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1CO)Cl)CO

Origin of Product

United States

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